
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal is a fluorinated organic compound with the molecular formula C6H11FO5 It is characterized by the presence of a fluorine atom and multiple hydroxyl groups attached to a hexanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal typically involves the introduction of a fluorine atom into a hexanal derivative. One common method is the fluorination of a suitable precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination without affecting the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign fluorinating agents and green chemistry principles is also emphasized in industrial settings.
化学反应分析
Types of Reactions
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
科学研究应用
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of 3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate enzyme activity and influence biochemical pathways. The hydroxyl groups also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid
- 3-fluoro-2,4,5,6-tetrahydroxyhexanol
- 2,4,5,6-tetrahydroxyhexanal
Uniqueness
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal is unique due to the presence of a fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The combination of fluorine and multiple hydroxyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C6H11FO5 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC 名称 |
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/i1+1 |
InChI 键 |
RMHCJIQOFXULDL-OUBTZVSYSA-N |
手性 SMILES |
C(C(C(C(C([13CH]=O)O)F)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


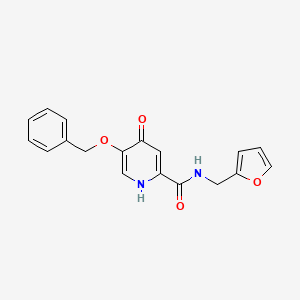
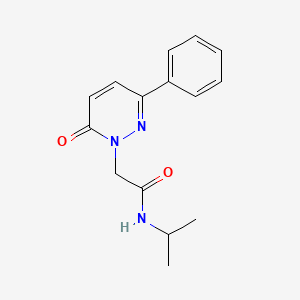
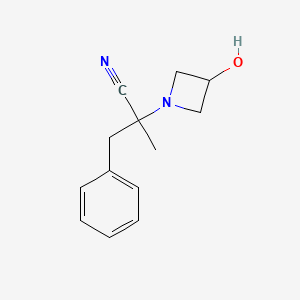
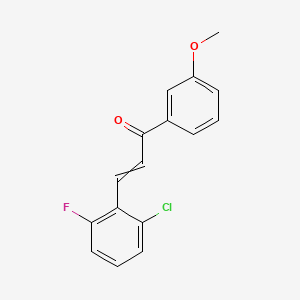
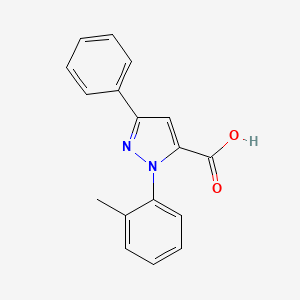
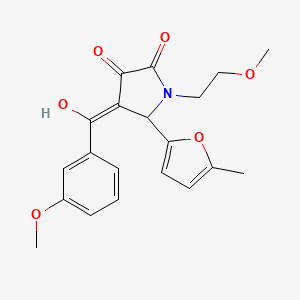
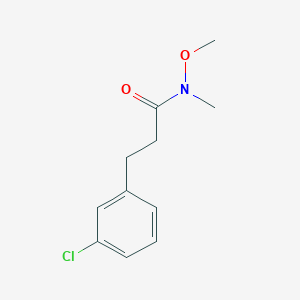
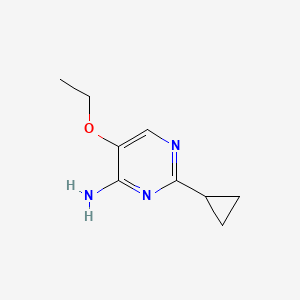


![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
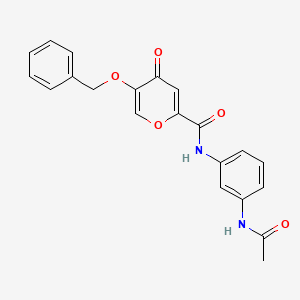
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

